molecular formula C8H11ClF3NO B13467995 [(5-Methylfuran-2-yl)methyl](2,2,2-trifluoroethyl)amine hydrochloride

[(5-Methylfuran-2-yl)methyl](2,2,2-trifluoroethyl)amine hydrochloride

Katalognummer: B13467995
Molekulargewicht: 229.63 g/mol
InChI-Schlüssel: FTYGCKJGJIJQHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Methylfuran-2-yl)methylamine hydrochloride is a chemical compound that features a furan ring substituted with a methyl group and a trifluoroethylamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylfuran-2-yl)methylamine hydrochloride typically involves the reaction of 5-methylfurfural with 2,2,2-trifluoroethylamine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as its hydrochloride salt by the addition of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

(5-Methylfuran-2-yl)methylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The trifluoroethylamine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: The corresponding alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(5-Methylfuran-2-yl)methylamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (5-Methylfuran-2-yl)methylamine hydrochloride involves its interaction with specific molecular targets. The trifluoroethylamine group can form hydrogen bonds and electrostatic interactions with target molecules, while the furan ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

(5-Methylfuran-2-yl)methylamine hydrochloride can be compared with other similar compounds such as:

    (5-Methylfuran-2-yl)methylamine hydrochloride: Similar structure but with a propan-2-yl group instead of a trifluoroethyl group.

    2-Furancarboxaldehyde, 5-methyl-: Contains a furan ring with a methyl group and an aldehyde group.

    2-Methylfuran: A simpler compound with only a methyl group attached to the furan ring.

The uniqueness of (5-Methylfuran-2-yl)methylamine hydrochloride lies in the presence of the trifluoroethylamine group, which imparts distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C8H11ClF3NO

Molekulargewicht

229.63 g/mol

IUPAC-Name

2,2,2-trifluoro-N-[(5-methylfuran-2-yl)methyl]ethanamine;hydrochloride

InChI

InChI=1S/C8H10F3NO.ClH/c1-6-2-3-7(13-6)4-12-5-8(9,10)11;/h2-3,12H,4-5H2,1H3;1H

InChI-Schlüssel

FTYGCKJGJIJQHS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(O1)CNCC(F)(F)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.